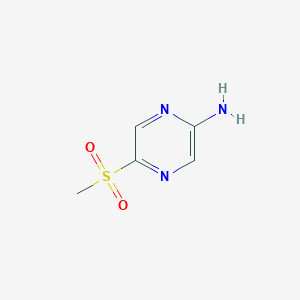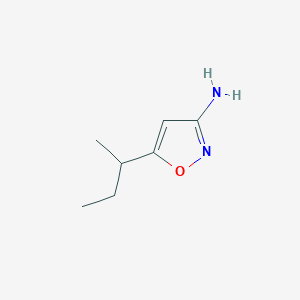
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a thiol group, and a hydrazine moiety attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine typically involves the cyclization of hydrazine derivatives with carbon disulfide or thiourea. One common method involves the reaction of hydrazine hydrate with potassium dithiocarbazinate in the presence of water, followed by refluxing the mixture to obtain the desired product . Another approach includes the reaction of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with hydrogen sulfide, followed by recrystallization from ethanol to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have diverse applications depending on their chemical structure and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiol group can interact with thiol-containing proteins, leading to the modulation of their activity. The hydrazine moiety can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine can be compared with other similar compounds, such as:
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group, which can influence its biological activity and solubility.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C2H8N6S |
|---|---|
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
4-amino-1H-1,2,4-triazole-5-thione;hydrazine |
InChI |
InChI=1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2 |
Clé InChI |
HCGDAXNXDGUWHR-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=S)N1N.NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)


![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)






![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)

